N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O4S/c1-37-20-11-7-10-19(16-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)14-15-24(34)29-18-8-3-2-4-9-18/h5-7,10-13,16,18,23H,2-4,8-9,14-15,17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRZIZZURPJXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. The compound's molecular formula is with a molecular weight of 507.61 g/mol. This article explores its biological activity, focusing on its antiviral and antibacterial properties, as well as its potential applications in medicinal chemistry.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Cyclohexyl group : This hydrophobic moiety may enhance membrane permeability.
- Imidazoquinazoline core : Known for various pharmacological effects, including antimicrobial and anticancer activities.
- Methoxyphenyl and sulfanyl substituents : These groups can influence the interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- N-Heterocycles : A class of compounds including imidazoquinazolines has been shown to interfere with various stages of the viral life cycle. They can inhibit viral entry into host cells and replication processes, thereby reducing viral loads in infected cells .
| Compound Class | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| Imidazoquinazolines | HIV, HSV, Influenza | Inhibition of viral replication | |
| Pyrazolo derivatives | HCV, VSV | Block RNA proliferation |
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains:
- In vitro studies : Substituted quinazolines have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
| Bacterial Strain | Compound Tested | Activity Result | Reference |
|---|---|---|---|
| S. aureus | Quinazoline derivatives | Significant inhibition at low concentrations | |
| E. coli | Quinazoline derivatives | Moderate inhibition observed |
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of various heterocycles against HIV. Compounds similar to N-cyclohexyl derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating strong potential for development as antiviral therapeutics .
- Antibacterial Studies : Another research project focused on the antibacterial effects of quinazoline derivatives. The results showed that specific modifications to the quinazoline core enhanced activity against resistant strains of bacteria, suggesting that N-cyclohexyl modifications could yield similar or improved results .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features, which include a cyclohexyl group and an imidazoquinazoline core. These components are known for their biological activity, particularly in targeting specific receptors or enzymes involved in disease processes.
Anticancer Activity
Research indicates that compounds containing imidazoquinazoline structures can inhibit cancer cell proliferation. The presence of the 3-methoxyphenyl group may enhance the compound's potency against various cancer types by modulating signaling pathways related to tumor growth and metastasis. Studies have shown that similar compounds demonstrate significant antiproliferative effects on cancer cells in vitro and in vivo models .
Antimicrobial Properties
The sulfanyl group in the compound suggests potential antimicrobial activity . Compounds with sulfur-containing moieties have been documented to exhibit broad-spectrum antimicrobial effects, which could be applicable in treating bacterial infections or fungal diseases .
Pharmacological Research
The compound's interaction with biological systems is of great interest, particularly its role as a receptor antagonist or agonist.
Targeting FLT3 Receptors
Preliminary studies suggest that derivatives of this compound may act as antagonists to FLT3 (Fms-like tyrosine kinase 3) receptors, which are implicated in hematopoietic malignancies. By inhibiting these receptors, the compound could potentially reduce the proliferation of FLT3-dependent leukemia cells .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of imidazoquinazoline derivatives. The compound's ability to cross the blood-brain barrier (due to its lipophilicity from the cyclohexyl group) may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neuroinflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide and its biological activity is crucial for optimizing its therapeutic efficacy.
| Structural Feature | Potential Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and membrane permeability |
| Imidazoquinazoline Core | Inhibitory activity against various kinases |
| Sulfanyl Moiety | Antimicrobial properties |
| Methoxyphenyl Substituent | Increased binding affinity to target receptors |
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds in clinical settings:
- A study demonstrated that imidazoquinazoline derivatives showed promising results in reducing tumor size in xenograft models of breast cancer .
- Another research highlighted the antimicrobial efficacy of sulfur-containing compounds against resistant strains of bacteria, suggesting that modifications to the structure could enhance activity further .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety undergoes oxidation and substitution reactions:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Oxidation to sulfoxide | HO, RT, acidic medium | Sulfoxide derivative | |
| Oxidation to sulfone | mCPBA, CHCl, 0°C | Sulfone derivative | |
| Nucleophilic substitution | Alkyl halides, base (KCO) | Thioether derivatives |
Mechanistic Insight :
-
Sulfoxides form via electrophilic attack on the sulfur atom under mild oxidizing conditions.
-
Sulfones require stronger oxidants like meta-chloroperbenzoic acid (mCPBA).
Amide Bond Hydrolysis
The carbamoyl and propanamide groups are susceptible to hydrolysis:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid + amine derivatives | |
| Basic hydrolysis | NaOH (2M), 60°C, 8h | Carboxylate salts + ammonia |
Example :
Under acidic conditions, the carbamoyl group hydrolyzes to yield 3-methoxyphenylamine and a thioglycolic acid intermediate.
Imidazoquinazoline Core Reactivity
The fused imidazo[1,2-c]quinazolin-3-one ring participates in:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Products | References |
|---|---|---|---|---|
| Nitration | HNO, HSO | C-7 | Nitro-substituted derivative | |
| Halogenation | Br, FeCl | C-8 | Bromo-substituted derivative |
Mechanism :
Electrophiles target electron-rich positions on the quinazoline ring, guided by the electron-donating methoxy group .
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed couplings:
| Reaction | Catalyst | Substrates | Applications | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh) | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd(OAc), XPhos | Amines | Aminated analogs |
Example :
Suzuki coupling at the quinazoline C-6 position introduces aryl groups for enhanced bioactivity .
Biological Interaction-Driven Reactions
In metabolic pathways, the compound undergoes:
| Reaction | Enzyme | Products | Biological Relevance | References |
|---|---|---|---|---|
| Oxidative demethylation | CYP450 3A4 | Hydroxymethyl metabolite | Enhanced solubility | |
| Glucuronidation | UGT1A1 | Glucuronide conjugate | Detoxification |
Note : The methoxy group is a common site for phase I metabolism.
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the sulfanyl group, forming a disulfide byproduct.
-
Thermal Decomposition : At >200°C, the imidazoquinazoline ring undergoes retro-Diels-Alder fragmentation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the literature.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The 3-methoxyphenyl group in the target compound balances moderate hydrophobicity with hydrogen-bonding capacity, whereas the 3-trifluoromethylphenyl analog () exhibits higher logP values due to the electron-withdrawing CF₃ group .
- Furylmethyl and sulfamoyl substituents () enhance solubility but may reduce blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (diazonium coupling) and (sulfanyl group incorporation). Challenges include regioselective functionalization of the imidazoquinazolin core .
Q & A
Q. What are the key synthetic strategies for constructing the imidazo[1,2-c]quinazolin-3-one core in this compound?
The imidazoquinazolinone core can be synthesized via cyclization of thiourea intermediates or using cyclic diaryliodonium salts under mild conditions. For example, iodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) enable regioselective N-acylation, as demonstrated in analogous carbazole and phenoxazine syntheses . Post-cyclization, thiol-alkylation introduces the sulfanyl group, with K₂CO₃ as a base in DMF . Structural confirmation requires ¹H/¹³C-NMR and IR spectroscopy to verify ring closure and substituent positions .
Q. Which coupling reagents are effective for introducing the (3-methoxyphenyl)carbamoyl moiety?
Carbodiimide-based reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in DMSO, combined with triethylamine, are optimal for forming the carbamoyl linkage. This method achieves >68% yield in sulfonamide derivatives, minimizing racemization and side reactions . Pre-activation of the carboxylic acid precursor (e.g., (3-methoxyphenyl)carbamoylmethylthioacetic acid) is critical before coupling to the imidazoquinazolinone scaffold.
Q. What purification techniques are recommended for isolating the target compound?
Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the product from unreacted intermediates. Recrystallization from ethanol/water (7:3 v/v) improves purity (>95%), as validated in structurally similar sulfamethoxazole derivatives . For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is advised .
Advanced Research Questions
Q. How can Bayesian optimization improve multi-step synthesis yields?
Bayesian optimization algorithms efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, in flow-chemistry setups, this approach reduced optimization cycles by 40% compared to traditional Design of Experiments (DoE) for diazomethane synthesis . Applied to this compound, variables like acylation time (GP1 in ) and thiol-alkylation pH can be optimized iteratively using real-time HPLC yield data.
Q. How should researchers resolve contradictory NMR data between predicted and observed chemical shifts?
Discrepancies often arise from tautomerism or solvent effects. For example, the quinazolinone carbonyl (C=O) may exhibit variable shifts due to keto-enol equilibria. Use 2D NMR (HSQC, HMBC) to confirm heteronuclear correlations and assign ambiguous peaks . Computational tools (e.g., DFT-based shift predictions) can validate assignments, as demonstrated in triazole sulfonamide studies .
Q. What strategies mitigate by-product formation during sulfanyl group introduction?
By-products like disulfides or over-alkylated species can be minimized by:
- Controlled thiol addition : Slow addition of the thiol precursor (e.g., [(3-methoxyphenyl)carbamoyl]methanethiol) at 0°C under nitrogen .
- Selective base choice : K₂CO₃ in DMF prevents nucleophilic displacement of the sulfanyl group, unlike stronger bases (e.g., NaOH) .
- In situ monitoring : ReactIR tracks thiol consumption to terminate reactions at ~90% conversion .
Q. How do solvent polarity and proticity influence the cyclization step?
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states through dipole interactions. In contrast, protic solvents (e.g., ethanol) retard cyclization due to hydrogen bonding with the nucleophilic amine. For example, DMF increased cyclization yields by 22% compared to THF in analogous N-acylcarbazole syntheses .
Data Contradiction Analysis
Q. Why might biological assay results vary between batches of the compound?
Batch-to-batch variability often stems from residual solvents (e.g., DMSO) or trace metal catalysts (e.g., Pd from cross-coupling steps). ICP-MS analysis of batches with divergent bioactivity identified Pd contamination (>10 ppm) as a confounding factor in enzyme inhibition assays . Implement post-synthesis chelation (e.g., EDTA washing) and strict solvent-removal protocols (lyophilization) to ensure consistency.
Q. How to address conflicting cytotoxicity data in different cell lines?
Differential cytotoxicity may arise from metabolic activation (e.g., cytochrome P450-mediated prodrug conversion) or transporter expression (e.g., ABCB1 efflux pumps). Use siRNA knockdown models to isolate mechanisms. For instance, in a study on triazolylpropanamides, silencing ABCB1 increased potency 5-fold in resistant lines .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
